molecular formula C9H9BrO B8390399 1-(4-Bromophenyl)prop-2-en-1-ol CAS No. 58824-56-9

1-(4-Bromophenyl)prop-2-en-1-ol

Cat. No.: B8390399
CAS No.: 58824-56-9
M. Wt: 213.07 g/mol
InChI Key: DNFHNWHADKQZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a hydroxypropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of 4-(1-Hydroxy-2-propenyl)phenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(1-Hydroxy-2-propenyl)benzene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: 4-(1-Formyl-2-propenyl)-bromobenzene or 4-(1-Carboxy-2-propenyl)-bromobenzene.

    Reduction: 4-(1-Hydroxy-2-propenyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxypropenyl group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxy-2-phenoxyethyl)phenol: Similar structure but with a phenoxyethyl group instead of a bromobenzene moiety.

    1’-Acetoxychavicol acetate: Contains an acetoxy group and is used for its insecticidal properties.

Properties

CAS No.

58824-56-9

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(4-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2

InChI Key

DNFHNWHADKQZCE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

81 ml of a 1.6 molar solution of vinylmagnesium bromide in THF are dripped at -10° C. into a solution of 20.0 g of 4 bromobenzaldehyde in 300 ml of absolute THF. After addition the mixture is stirred for 60 minutes at 0° C., poured into ice water and extracted with ethyl acetate. After chromatography on Al2O3 with hexane/ethyl acetate 18.6 g of 4-(1-hydroxy-2-propenyl)-bromobenzene are obtained in the form of colorless oil.
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